N-(4-imidazol-1-yl-2-propan-2-yloxyphenyl)formamide
Description
N-(4-imidazol-1-yl-2-propan-2-yloxyphenyl)formamide is a chemical compound characterized by its unique structure, which includes an imidazole ring and a phenyl group with a propan-2-yloxy substituent
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(4-imidazol-1-yl-2-propan-2-yloxyphenyl)formamide |
InChI |
InChI=1S/C13H15N3O2/c1-10(2)18-13-7-11(16-6-5-14-8-16)3-4-12(13)15-9-17/h3-10H,1-2H3,(H,15,17) |
InChI Key |
KFWWJOMEAQTLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2C=CN=C2)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-imidazol-1-yl-2-propan-2-yloxyphenyl)formamide typically involves the following steps:
Imidazole Derivative Formation: The imidazole ring is synthesized through a cyclization reaction involving a diamine and a dicarboxylic acid or their derivatives.
Phenol Derivative Formation: The phenol derivative with the propan-2-yloxy substituent is prepared through a substitution reaction involving phenol and isopropyl halide.
Formamide Formation: The final step involves the reaction of the imidazole derivative with the phenol derivative in the presence of formamide under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-imidazol-1-yl-2-propan-2-yloxyphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the imidazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at different positions on the imidazole ring or phenyl group.
Scientific Research Applications
N-(4-imidazol-1-yl-2-propan-2-yloxyphenyl)formamide has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-imidazol-1-yl-2-propan-2-yloxyphenyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenyl group can participate in π-π interactions with biological macromolecules. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(4-imidazol-1-yl-2-propan-2-yloxyphenyl)formamide can be compared with other similar compounds, such as:
Imidazole Derivatives: Other compounds containing the imidazole ring, which may have different substituents and biological activities.
Phenol Derivatives: Compounds with phenol groups and various substituents, which may exhibit different chemical and biological properties.
Formamide Derivatives: Other formamide derivatives with different aromatic or heterocyclic groups.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of the imidazole ring and the propan-2-yloxyphenyl group, which contributes to its unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
